molecular formula C14H15N5 B2719991 9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine CAS No. 1274765-20-6

9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine

Cat. No. B2719991
CAS RN: 1274765-20-6
M. Wt: 253.309
InChI Key: DBMOUMUFUNSNNM-UHFFFAOYSA-N
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Description

9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine is a chemical compound with the CAS Number: 1274765-20-6 . It has a molecular weight of 253.31 . It is usually in the form of a powder .

Scientific Research Applications

Synthetic Studies and Tautomerism

One study focused on synthetic efforts directed towards Agelasine analogs, involving the synthesis, tautomerism, and alkylation of N-methoxy-9-methyl-9H-purin-6-amines with various substituents. These compounds showed significant variations in amino/imino tautomer ratios, identified through NMR methods, highlighting the nuanced chemical behavior of these molecules in different conditions (Roggen & Gundersen, 2008).

Synthesis of Labeled Compounds

Another research effort described the synthesis of "9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine" (arprinocid) and its analogs, labeled with carbon-14 for potential use in tracing biological pathways and studies. This synthesis highlights the versatility of these compounds in creating labeled molecules for scientific investigations (Ellsworth, Meriwether, & Mertel, 1989).

Acyclic Nucleotide Analogues

Research on the synthesis of acyclic nucleotide analogues derived from N3-substituted isoguanine also reflects the chemical compound's utility in creating bioactive molecules. These studies provide insights into the chemical transformations and potential biological applications of these analogues, although none exhibited antiviral or cytostatic activity in this particular study (Alexander, Holý, Buděšínský, & Masojídková, 2000).

Large-Scale Synthesis

A detailed study on the process development for the large-scale synthesis of a related N-benzylated chloropurine compound showcases the industrial and pharmaceutical relevance of these chemical entities. This research demonstrates the practical aspects of synthesizing complex molecules on a larger scale, emphasizing the compound's significance in pharmaceutical manufacturing (Shi et al., 2015).

Antibacterial Evaluation

Furthermore, the synthesis and antibacterial evaluation of 1,2,4-triazole compounds containing the purine moiety, including "9H-[1,2,4]Triazolo[4,3-g]purin-5-amine," indicate the potential of such compounds in developing new antibacterial agents. This research underscores the medicinal chemistry applications of purine derivatives in creating new therapeutic agents (Govori, 2017).

Safety and Hazards

The safety information available indicates that 9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine should be handled with caution. It has a GHS07 pictogram, which indicates that it can cause certain health hazards . The compound has a signal word of “Warning” and comes with several hazard statements . For detailed safety and hazard information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

9-[(2,5-dimethylphenyl)methyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-9-3-4-10(2)11(5-9)6-19-8-18-12-13(15)16-7-17-14(12)19/h3-5,7-8H,6H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMOUMUFUNSNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine

CAS RN

1274765-20-6
Record name 9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine
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